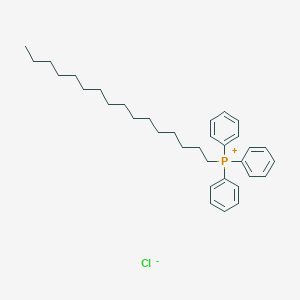
Hexadecyl(triphenyl)phosphanium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexadecyl(triphenyl)phosphanium chloride is an organophosphorus compound that features a phosphonium cation with a long alkyl chain and three phenyl groups. This compound is known for its applications in organic synthesis, particularly as a phase transfer catalyst and in the preparation of other organophosphorus compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexadecyl(triphenyl)phosphanium chloride can be synthesized through the reaction of triphenylphosphine with hexadecyl chloride. The reaction typically occurs in an organic solvent such as toluene or dichloromethane, and it is often carried out under reflux conditions to ensure complete reaction. The general reaction scheme is as follows:
PPh3+C16H33Cl→[C16H33PPh3]+Cl−
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and controlled reaction conditions ensures the production of a high-quality product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Hexadecyl(triphenyl)phosphanium chloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phosphine oxide.
Substitution: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Reduction: The compound can be reduced to form the corresponding phosphine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Nucleophiles such as hydroxide, cyanide, and alkoxides are commonly used.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Oxidation: Hexadecyl(triphenyl)phosphine oxide.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
Reduction: Hexadecyl(triphenyl)phosphine.
Aplicaciones Científicas De Investigación
Hexadecyl(triphenyl)phosphanium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: Employed in the study of cell membranes and as a probe for mitochondrial function due to its ability to cross lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems, particularly for targeting specific cells or tissues.
Industry: Utilized in the production of specialty chemicals and as an antistatic agent in textiles and fibers.
Mecanismo De Acción
The mechanism by which hexadecyl(triphenyl)phosphanium chloride exerts its effects is primarily through its ability to act as a phase transfer catalyst. The long alkyl chain allows the compound to interact with both hydrophobic and hydrophilic environments, facilitating the transfer of reactants between phases. Additionally, the phosphonium cation can stabilize transition states and intermediates, enhancing reaction rates.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A common organophosphorus compound used in organic synthesis.
Hexadecyl(trimethyl)ammonium chloride: Another phase transfer catalyst with a similar structure but different functional groups.
Tetraphenylphosphonium chloride: A related compound with four phenyl groups instead of three.
Uniqueness
Hexadecyl(triphenyl)phosphanium chloride is unique due to its combination of a long alkyl chain and a triphenylphosphine moiety. This structure provides both hydrophobic and hydrophilic properties, making it highly effective as a phase transfer catalyst and in applications requiring membrane permeability.
Propiedades
Número CAS |
96919-89-0 |
|---|---|
Fórmula molecular |
C34H48ClP |
Peso molecular |
523.2 g/mol |
Nombre IUPAC |
hexadecyl(triphenyl)phosphanium;chloride |
InChI |
InChI=1S/C34H48P.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-24-31-35(32-25-18-15-19-26-32,33-27-20-16-21-28-33)34-29-22-17-23-30-34;/h15-23,25-30H,2-14,24,31H2,1H3;1H/q+1;/p-1 |
Clave InChI |
JFDYBGGIJZPLFK-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(But-3-yn-1-yl)sulfanyl]-6-methyl-1,2,4-triazin-5(2H)-one](/img/structure/B14347310.png)

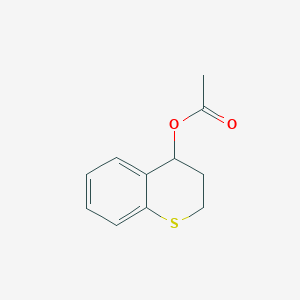

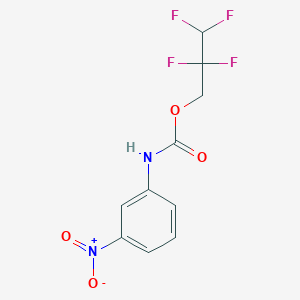

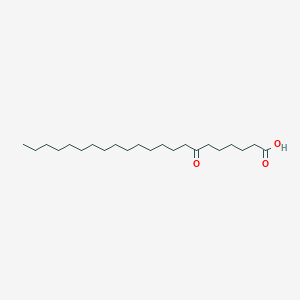
![2-Methyl-2-azabicyclo[2.2.2]octan-5-yl 1H-indole-3-carboxylate](/img/structure/B14347332.png)

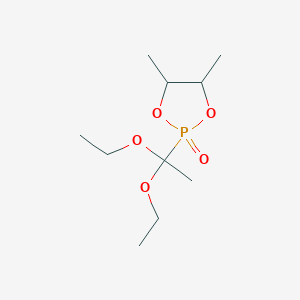
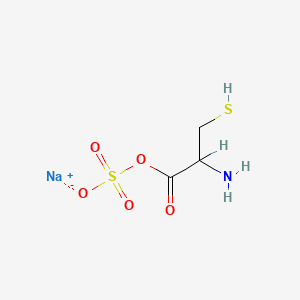
![4-({[(2-Ethylhexyl)oxy]carbonyl}oxy)benzoic acid](/img/structure/B14347358.png)
